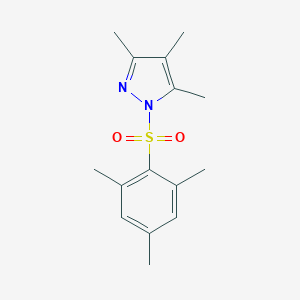

4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

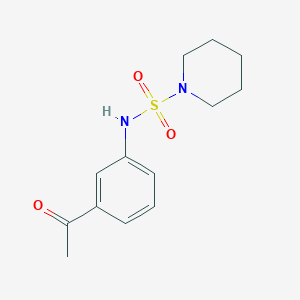

4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole, also known as GSK2334470, is a potent and selective inhibitor of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, diabetes, and cardiovascular disease.

Mecanismo De Acción

4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is a potent and selective inhibitor of the alpha-subunit of AMPK. AMPK is a cellular energy sensor that is activated in response to low energy levels, such as during exercise or fasting. AMPK activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which help to restore energy balance. 4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole inhibits AMPK activation by preventing the binding of AMP and ADP to the gamma-subunit of AMPK.

Biochemical and Physiological Effects:

4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, 4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole inhibits tumor growth by inducing apoptosis and inhibiting cell cycle progression. In diabetes, 4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole improves glucose uptake and insulin sensitivity by activating the glucose transporter GLUT4 and increasing the activity of the insulin signaling pathway. In cardiovascular disease, 4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole reduces inflammation and improves endothelial function by inhibiting the NF-kappaB signaling pathway and increasing nitric oxide production.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is its potency and selectivity for AMPK, which allows for specific inhibition of this pathway without affecting other cellular processes. Another advantage is its ability to cross the blood-brain barrier, which has potential therapeutic implications for neurological diseases. One limitation of 4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole is its relatively short half-life, which may require frequent dosing in preclinical studies.

Direcciones Futuras

There are several potential future directions for research on 4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole. One area of interest is its potential therapeutic use in neurological diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other therapies, such as chemotherapy or immunotherapy, in cancer treatment. Additionally, further research is needed to understand the long-term safety and efficacy of 4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole in preclinical and clinical studies.

Métodos De Síntesis

The synthesis of 4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces 4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole as a white solid with a melting point of 196-197°C.

Aplicaciones Científicas De Investigación

4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has been extensively studied in preclinical models of cancer, diabetes, and cardiovascular disease. In cancer, 4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. In diabetes, 4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cardiovascular disease, 4-chloro-1-((2,4-dimethylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole has been shown to reduce inflammation and improve endothelial function.

Propiedades

Fórmula molecular |

C13H15ClN2O2S |

|---|---|

Peso molecular |

298.79 g/mol |

Nombre IUPAC |

4-chloro-1-(2,4-dimethylphenyl)sulfonyl-3,5-dimethylpyrazole |

InChI |

InChI=1S/C13H15ClN2O2S/c1-8-5-6-12(9(2)7-8)19(17,18)16-11(4)13(14)10(3)15-16/h5-7H,1-4H3 |

Clave InChI |

BCPXNMCNWXJMEE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C)C |

SMILES canónico |

CC1=CC(=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)Cl)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)

![4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)

![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)

![1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)

![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)

![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)

![4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B289072.png)